molecular formula C15H13N B185156 8-Methyl-2-phenylindolizine CAS No. 90456-28-3

8-Methyl-2-phenylindolizine

Cat. No.: B185156
CAS No.: 90456-28-3
M. Wt: 207.27 g/mol
InChI Key: XDRRRLVGEBOGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-phenylindolizine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is based on the indolizine scaffold, which is recognized as a privileged structure in drug discovery for its diverse biological activities . Specifically, derivatives of 2-phenylindolizine have been identified as promising candidates for the development of novel anti-inflammatory therapeutic agents. Scientific studies have shown that structurally similar compounds act as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible isoform responsible for synthesizing prostaglandins at sites of inflammation, and selective inhibition of this target offers a pathway to effective anti-inflammatory action with a potentially improved safety profile compared to non-selective NSAIDs, reducing adverse effects such as gastrointestinal ulceration . The core indolizine structure is also known to interact with other key biological targets, including phospholipase A2 and calcium channels, further underscoring its research value . This product, this compound, is provided for exploration in these and other biochemical pathways. It is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a key synthetic intermediate in organic synthesis. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90456-28-3

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

8-methyl-2-phenylindolizine

InChI

InChI=1S/C15H13N/c1-12-6-5-9-16-11-14(10-15(12)16)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

XDRRRLVGEBOGBI-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=CC(=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CN2C1=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity
Research indicates that derivatives of 8-methyl-2-phenylindolizine exhibit significant antimicrobial properties. A study demonstrated that synthesized derivatives showed enhanced activity against various bacterial strains compared to standard antibiotics like ampicillin and fluconazole .

Case Study: Antimicrobial Efficacy
In a comparative analysis, several indolizine derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds 8b and 8f showed remarkable antibacterial activity, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. It has been identified as a lead compound for developing new therapeutic agents targeting cancer cells. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against prostate cancer cell lines, indicating potential for further drug development.

Medicinal Chemistry Applications

COX-2 Inhibition Studies
The compound has been evaluated for its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial in inflammation and pain pathways. Some derivatives demonstrated comparable IC50 values to indomethacin, a well-known NSAID, suggesting their potential as anti-inflammatory agents .

Table 2: COX-2 Inhibition IC50 Values

CompoundIC50 (µM)
This compound6.71
Indomethacin6.84
Celecoxib5.92

Industrial Applications

Beyond its biological significance, this compound is being explored for its applications in materials science, particularly in the development of dyes and pigments due to its vibrant color properties and stability under various conditions.

Chemical Reactions Analysis

Photooxygenation Reactions

8-Methyl-2-phenylindolizine undergoes singlet oxygen-mediated photooxygenation, with solvent-dependent pathways:

  • In methanol : Forms peroxidic zwitterion intermediates, leading to C3–N bond cleavage and pyrrole ring opening. Products include (E/Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters .

  • In acetonitrile : Generates dioxetane intermediates via O–O bond homolysis, yielding oxirane and ethanedione derivatives .

Key Conditions :

SolventSensitizerMajor Products
MethanolRose Bengal (RB)Methyl 3-benzoylpropenoates (2 , 3 )
AcetonitrileMethylene Blue (MB)3-(2-Pyridinyl)oxirane-2-carboxaldehyde (6 ), 2-phenylethanedione (5 )

Lithiation and Electrophilic Substitution

Directed lithiation at the 5-position enables functionalization:

  • Lithiation : Achieved using n-BuLi/TMEDA in THF at –78°C, followed by warming to –20°C .

  • Electrophilic quenching : Reacts with benzophenone, CO₂, or trimethylsilyl chloride to yield 5-substituted derivatives .

Representative Example :

text
Reaction: this compound + PhCN → 5-Benzoyl-8-methyl-2-phenylindolizine Yield: 90% (optimized protocol)[7] Conditions: n-BuLi, TMEDA, THF, –78°C → –20°C, 5 hrs

Catalytic Hydrogenation

Under hydrogenation conditions (H₂/Pd-C), the indolizine core undergoes saturation:

  • Product : Octahydroindolizine derivatives (e.g., δ-coniceine analogs) .

  • Selectivity : The methyl and phenyl substituents influence regioselectivity during ring saturation .

Substitution Reactions

The methyl group at position 8 participates in electrophilic substitutions:

  • Halogenation : Chlorination/bromination occurs at the 5-position under mild conditions (Cl₂/FeCl₃ or Br₂/CH₃COOH) .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3-position, enhancing antibacterial activity .

Biological Relevance : Nitro-substituted derivatives show anti-tubercular activity (MIC = 4 µg/mL against Mycobacterium tuberculosis H37Rv) .

Oxidative Coupling

Transition metal-catalyzed cross-coupling reactions enable π-extension:

  • Palladium catalysis : Forms fused indolizine-carboxamides with aryl halides .

  • Representative Product : 8-Methyl-N,2-diphenylindolizine-3-carboxamide (3b ), synthesized via oxidative aminocarbonylation .

Spectral Data :

  • ¹H NMR (CDCl₃) : δ 9.62 (d, J = 7.1 Hz), 7.59–7.47 (m), 7.21 (dd, J = 8.6 Hz) .

  • HRMS : m/z 313.1341 [M + H]⁺ .

Mechanistic Insights

  • Singlet oxygen pathway : Dominates in photooxygenation, with solvent polarity dictating intermediate stability .

  • Electron-transfer reactions : Under DCA sensitization, cation radical intermediates form pyridine-ring oxidized products .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 8-Methyl-2-phenylindolizine with four analogs, highlighting substituent effects on molecular weight, polarity, and reactivity.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
This compound Indolizine 8-CH₃, 2-C₆H₅ 205.27 Moderate lipophilicity, stable under ambient conditions
5,7-Dimethyl-2-phenyl-8-azaindolizine 8-Azaindolizine 5,7-CH₃, 2-C₆H₅ 211.26 Increased polarity due to N-atom; fluorescent
3-Nitroso-2-phenylindolizine Indolizine 3-NO, 2-C₆H₅ 222.25 Electrophilic nitroso group; mutagenic potential
8-(2-Methoxyphenyl)-6-methylquinoline Quinoline 8-OCH₃-C₆H₅, 6-CH₃ 384.45 Enhanced bioactivity; crystalline solid

Key Observations :

  • Substituent Position : The 8-methyl group in this compound contributes to steric stabilization, whereas the 3-nitroso group in its analog introduces electrophilicity, increasing reactivity but raising toxicity concerns .
  • Heteroatom Effects : The 8-azaindolizine derivative (with a nitrogen atom in the six-membered ring) exhibits higher polarity and fluorescence compared to the parent indolizine, making it suitable for optical applications .
  • Biological Relevance: Quinoline derivatives like 8-(2-Methoxyphenyl)-6-methylquinoline show enhanced bioactivity due to methoxy and benzimidazole substituents, which improve target binding .

Crystallographic and Stability Data

Crystal structures of indolizines (e.g., from Liu et al. 2011) reveal that substituent positioning influences molecular packing. For example, the phenyl group in this compound induces a tilted orientation, reducing π-π stacking interactions and enhancing solubility compared to planar analogs .

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